

Spectroscopic Characterization of 4-Bromo-5-chloro-2-methoxyaniline: A Comparative Guide

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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-methoxyaniline

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This guide provides a comparative analysis of the spectroscopic characteristics of **4-Bromo-5-chloro-2-methoxyaniline**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its spectroscopic profile. This approach is a common practice in chemical analysis for the characterization of novel or less-studied compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for several aniline derivatives that are structurally related to **4-Bromo-5-chloro-2-methoxyaniline**. This data serves as a basis for predicting the spectral features of the target compound.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Absorptions (cm^{-1})	Molecular Ion (m/z)
4-Bromo-2-methylaniline	Not available	Not available	Not available	Not available
4-Bromo-2-chloroaniline	7.37 (d), 7.15 (dd), 6.63 (d), 4.05 (s, NH_2)[1]	Not available	N-H stretching, C-N stretching, C-H aromatic, C-Br, C-Cl	205, 207, 209[1]
5-Chloro-2-methoxyaniline	Not available	Not available	Not available	157[2]
4-Chloro-2-methoxyaniline	Not available	Not available	Not available	Not available
2-Bromo-4-chloroaniline	Not available	Not available	N-H stretching, C-N stretching, C-H aromatic, C-Br, C-Cl	206[3][4]

Predicted Spectroscopic Profile of 4-Bromo-5-chloro-2-methoxyaniline

Based on the data from the analogous compounds, the expected spectroscopic characteristics for **4-Bromo-5-chloro-2-methoxyaniline** are as follows:

- ^1H NMR: The spectrum would likely show two singlets in the aromatic region, corresponding to the two isolated aromatic protons. A singlet for the methoxy group protons would appear around 3.8-4.0 ppm, and a broad singlet for the amine protons would also be present.
- ^{13}C NMR: The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield, while the carbons bonded to bromine and chlorine will also show characteristic shifts.

- IR Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-O stretching for the methoxy group (around 1250 cm^{-1}), and strong absorptions in the fingerprint region corresponding to the C-Br and C-Cl bonds.
- Mass Spectrometry: The mass spectrum is expected to show a complex molecular ion peak pattern due to the isotopic distribution of bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl). The nominal molecular weight is 235 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

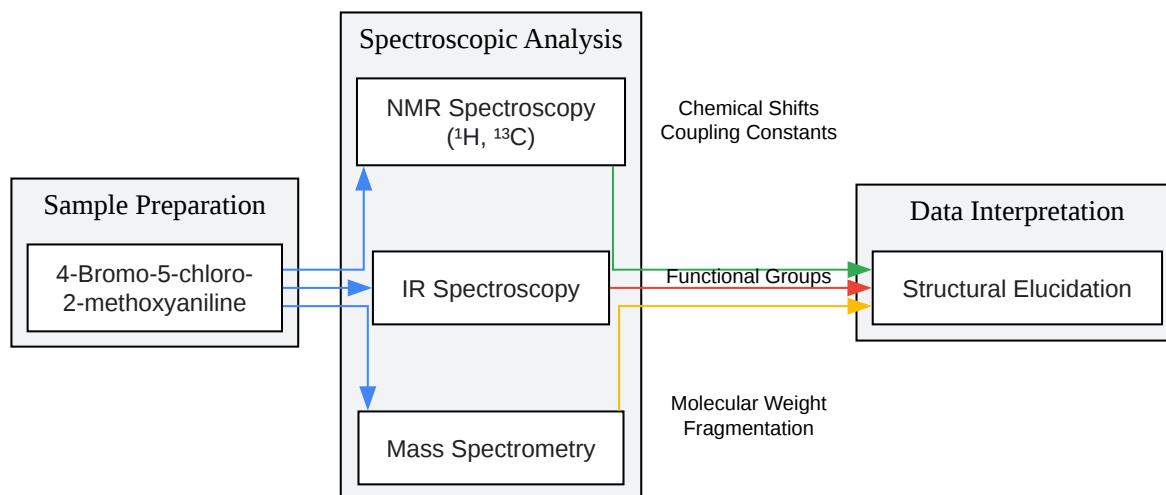
- Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent. For solid samples, the Attenuated Total Reflectance (ATR) technique is also commonly used.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum, which shows the relative abundance of each ion.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

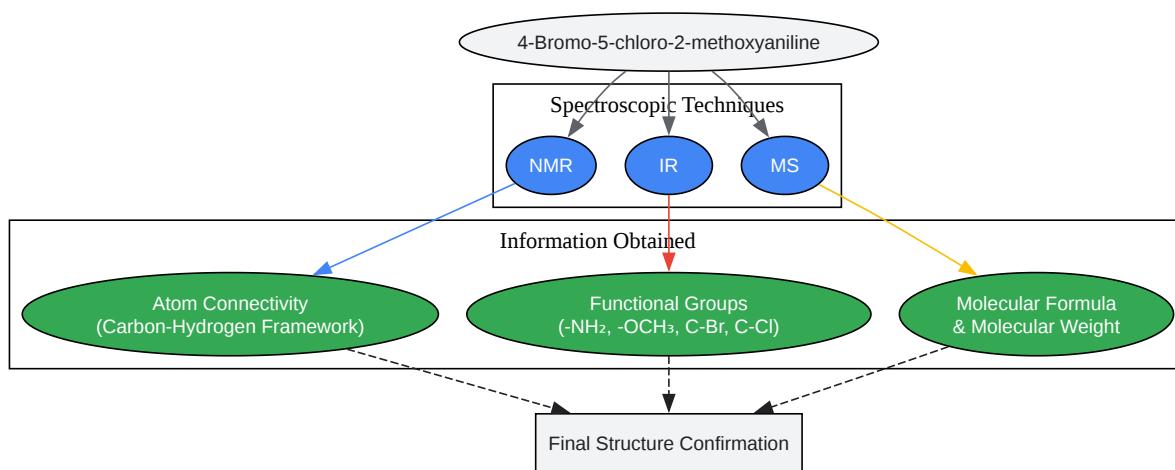


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Caption: Workflow for Spectroscopic Characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.



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Caption: Complementary Nature of Spectroscopic Data.

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